(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone
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Overview
Description
(2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone is an organic compound characterized by the presence of a fluorinated phenyl ring and a piperidine ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorobenzoyl chloride and 4-hydroxy-piperidine.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, under anhydrous conditions, to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to enhance efficiency and yield.
Types of Reactions:
Oxidation: The hydroxyl group in the piperidine ring can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the compound can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted phenyl derivatives.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for the development of new pharmaceuticals, particularly in targeting specific receptors or enzymes.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone involves its interaction with specific molecular targets. The fluorinated phenyl ring and the hydroxyl group in the piperidine ring allow it to form hydrogen bonds and hydrophobic interactions with target proteins, thereby modulating their activity. This can lead to inhibition or activation of specific biochemical pathways, depending on the target.
Comparison with Similar Compounds
- (2-Fluoro-phenyl)-piperidin-1-yl-methanone
- (4-Hydroxy-phenyl)-(4-hydroxy-piperidin-1-yl)-methanone
- (2-Fluoro-phenyl)-(4-methoxy-piperidin-1-yl)-methanone
Comparison:
- Structural Differences: The presence of different substituents on the phenyl or piperidine rings can significantly alter the compound’s properties.
- Reactivity: The fluorine atom in (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone imparts unique reactivity compared to its non-fluorinated counterparts.
- Applications: The specific structural features of this compound make it more suitable for certain applications, such as enzyme inhibition or material science, compared to similar compounds.
Properties
IUPAC Name |
(2-fluorophenyl)-(4-hydroxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c13-11-4-2-1-3-10(11)12(16)14-7-5-9(15)6-8-14/h1-4,9,15H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWXSCKZCQOUNED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80601938 |
Source
|
Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082804-68-9 |
Source
|
Record name | (2-Fluorophenyl)(4-hydroxypiperidin-1-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80601938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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